Methyl 3,5-dichloro-4-isopropoxybenzoate
CAS No.: 856165-88-3
Cat. No.: VC11699530
Molecular Formula: C11H12Cl2O3
Molecular Weight: 263.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 856165-88-3 |
|---|---|
| Molecular Formula | C11H12Cl2O3 |
| Molecular Weight | 263.11 g/mol |
| IUPAC Name | methyl 3,5-dichloro-4-propan-2-yloxybenzoate |
| Standard InChI | InChI=1S/C11H12Cl2O3/c1-6(2)16-10-8(12)4-7(5-9(10)13)11(14)15-3/h4-6H,1-3H3 |
| Standard InChI Key | BZGWUEFCUVETLA-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1Cl)C(=O)OC)Cl |
Introduction
Chemical Identity and Structural Features
Methyl 3,5-dichloro-4-isopropoxybenzoate belongs to the class of halogenated benzoic acid esters. Its molecular structure integrates three key functional groups:
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A benzoate ester backbone, which confers stability and influences bioavailability.
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Chlorine substituents at the 3- and 5-positions, enhancing lipophilicity and electronic effects.
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An isopropoxy group at the 4-position, contributing steric bulk and modulating solubility.
Molecular Formula and Weight
The compound’s molecular formula is , derived from:
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A benzoic acid moiety ().
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Methyl esterification ().
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Two chlorine atoms ().
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An isopropoxy group ().
This yields a molecular weight of 283.14 g/mol, distinct from the 383.27 g/mol reported for the structurally related methyl [3,5-dichloro-4-(3-isopropyl-4-methoxy-5-methylphenoxy)]benzoate.
Spectroscopic Characterization
While specific spectral data for methyl 3,5-dichloro-4-isopropoxybenzoate are unavailable, analogous compounds provide reference benchmarks:
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IR Spectroscopy: Expected peaks include at ~1,710 cm (ester carbonyl) and at ~1,250 cm.
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NMR Spectroscopy:
Synthesis and Industrial Production
The synthesis of methyl 3,5-dichloro-4-isopropoxybenzoate likely follows a multi-step protocol involving halogenation, alkoxylation, and esterification. While no direct method is documented, the patent CN103193651A offers a template for analogous ester synthesis, adaptable to this compound.
Reaction Pathway
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Chlorination of 4-Hydroxybenzoic Acid:
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Target: Introduce chlorine at the 3- and 5-positions.
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Reagents: Chlorinating agents (e.g., , ) under controlled conditions.
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Intermediate: 3,5-Dichloro-4-hydroxybenzoic acid.
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Alkoxylation:
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Esterification:
Optimization Parameters
Key variables influencing yield and purity, derived from industrial protocols :
| Parameter | Optimal Condition | Impact on Reaction |
|---|---|---|
| Temperature | 80–85°C | Higher temperatures accelerate esterification but risk side reactions. |
| Solvent | Methanol | Acts as both solvent and nucleophile. |
| Catalyst Loading | 10% | Excess acid may degrade the product. |
| Reaction Time | 4–6 hours | Prolonged duration improves conversion. |
Post-synthesis purification typically involves recrystallization from methanol or ethyl acetate, achieving >95% purity .
Physicochemical Properties
Thermal and Solubility Profiles
The compound’s properties are influenced by its halogen and alkoxy substituents:
Reactivity
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Nucleophilic Aromatic Substitution: Chlorine atoms at 3- and 5-positions are susceptible to displacement by strong nucleophiles (e.g., amines).
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Ester Hydrolysis: Under acidic or basic conditions, the methyl ester hydrolyzes to the carboxylic acid .
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Oxidative Stability: Resists oxidation due to electron-withdrawing chlorine substituents .
Applications in Pharmaceutical and Agrochemical Research
Antimicrobial Activity
Chlorinated benzoates are widely explored for antimicrobial properties. For example, isopropyl 3,5-dichloro-4-hydroxybenzoate exhibits activity against Gram-positive bacteria (MIC: 8–16 µg/mL) . Methyl 3,5-dichloro-4-isopropoxybenzoate may act similarly by disrupting microbial cell membranes or inhibiting enzymes like dihydrofolate reductase.
Prodrug Development
The methyl ester group enhances bioavailability, making this compound a candidate for prodrug formulations. Hydrolysis in vivo releases the active carboxylic acid, as seen in brodimoprim derivatives .
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